nickel ammine bromide synthesis and characterization
nickel ammine bromide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Hexaamminenickel(II) Bromide
Introduction: The Archetypal Coordination Complex
In the field of coordination chemistry, the study of metal-ammine complexes provides a fundamental framework for understanding ligand field theory, reaction mechanisms, and the synthesis of novel materials. Among these, hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂, stands out as a classic example of an octahedral d⁸ transition metal complex. Its synthesis and characterization offer a comprehensive exercise in the principles of ligand exchange, spectroscopy, and thermal analysis.
This guide, intended for researchers and chemical scientists, moves beyond a simple recitation of procedures. As a Senior Application Scientist, my objective is to present a self-validating, logic-driven protocol. We will explore not only the "how" but, more critically, the "why" behind each experimental choice, grounding our work in established chemical principles and authoritative literature. The following sections provide a detailed walkthrough of the synthesis, followed by a multi-faceted characterization approach to confirm the identity, purity, and structural properties of the target compound.
Part 1: Synthesis of Hexaamminenickel(II) Bromide
Principle of the Synthesis: A Ligand Exchange Reaction
The synthesis of hexaamminenickel(II) bromide is a quintessential example of a ligand substitution reaction. In an aqueous solution, the nickel(II) ion exists as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, which imparts a characteristic green color to the solution.[1] Ammonia (NH₃) is a stronger field ligand than water (H₂O). Consequently, when an excess of concentrated ammonia is introduced, it readily displaces the coordinated water molecules.
The reaction equilibrium is described as follows:
[Ni(H₂O)₆]²⁺ (aq, green) + 6 NH₃ (aq) ⇌ [Ni(NH₃)₆]²⁺ (aq, blue) + 6 H₂O (l)
The significant color change from green to a deep blue is a direct visual indicator of this ligand exchange.[1][2][3] The equilibrium is driven to the right by applying a high concentration of ammonia, in accordance with Le Châtelier's principle. The solid complex, [Ni(NH₃)₆]Br₂, is then precipitated from the solution. Its solubility is lower in the presence of excess ammonia and can be further decreased by adding a less polar solvent, leading to its isolation as a crystalline solid.
Experimental Protocol: Synthesis of [Ni(NH₃)₆]Br₂
This protocol is designed to be self-validating, with clear checkpoints and explanations for each manipulation.
Materials and Reagents:
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
-
Concentrated aqueous ammonia (NH₄OH, ~15 M)
-
Ethanol (95%)
-
Deionized water
-
Beakers (100 mL, 250 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
Step-by-Step Procedure:
-
Preparation of the Nickel Solution:
-
Accurately weigh approximately 4.0 g of nickel(II) bromide trihydrate (NiBr₂·3H₂O) and record the mass.
-
Transfer the solid to a 100 mL beaker and add 10 mL of deionized water.
-
Stir the mixture using a magnetic stirrer until all the solid has dissolved. The solution should be a clear green.
-
Causality: Using a minimal amount of water ensures that the subsequent concentration of the product remains high, facilitating precipitation.
-
-
Ligand Exchange and Complex Formation:
-
In a fume hood, slowly add 20 mL of concentrated aqueous ammonia to the nickel bromide solution while stirring continuously.
-
Observe the immediate color change from green to a deep royal blue, indicating the formation of the [Ni(NH₃)₆]²⁺ complex.[1][3]
-
Causality: The addition must be slow to manage the exothermic reaction between ammonia and water. A large excess of ammonia is crucial to shift the equilibrium fully towards the hexaammine product.[4]
-
-
Precipitation and Crystallization:
-
Place the beaker in an ice-water bath and continue to stir for 15-20 minutes.
-
A lavender-colored precipitate of [Ni(NH₃)₆]Br₂ will form as the solubility decreases at lower temperatures.[3]
-
Causality: Cooling significantly reduces the solubility of the complex salt, maximizing the yield of the crystalline product.
-
-
Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration.
-
Isolate the lavender crystals by vacuum filtration.
-
Wash the crystals with two small portions (5 mL each) of cold ethanol.
-
Causality: The ethanol wash serves two purposes: it removes any remaining water and unreacted starting materials, and because the complex is insoluble in ethanol, it minimizes product loss during this purification step.
-
-
Drying and Yield Calculation:
-
Continue to draw air through the funnel for 15-20 minutes to partially dry the crystals.
-
Carefully transfer the solid to a pre-weighed watch glass and allow it to air-dry completely.
-
Weigh the final product and calculate the percent yield. The molecular weight of [Ni(NH₃)₆]Br₂ is 320.68 g/mol .[5]
-
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of Hexaamminenickel(II) Bromide.
Part 2: Comprehensive Characterization
A rigorous characterization is essential to confirm the synthesis of the correct compound and assess its purity. The following techniques provide complementary information about the complex's structure, bonding, and stability.
A. Spectroscopic Characterization
Principle: IR spectroscopy probes the vibrational modes of molecules. For [Ni(NH₃)₆]Br₂, it is used to confirm the coordination of ammonia to the nickel center by identifying the characteristic vibrations of the N-H and Ni-N bonds. The positions of these bands are sensitive to the coordination environment.[6]
Experimental Protocol:
-
Prepare a KBr pellet by grinding a small amount of the synthesized complex with dry potassium bromide.
-
Press the mixture into a transparent disc using a hydraulic press.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
Expected Results & Interpretation: The coordination of ammonia to a metal ion alters its vibrational frequencies compared to free ammonia. The key absorption bands to identify are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 3400 - 3200 | N-H stretching vibrations | Confirms the presence of the ammine ligands. This region may show multiple peaks. |
| ~1600 | Degenerate NH₃ deformation | A characteristic bending mode of coordinated ammonia. |
| ~1350 - 1150 | Symmetric NH₃ deformation | Another key bending mode, its position can be influenced by the metal ion.[7] |
| ~800 - 600 | NH₃ rocking vibrations | This mode is sensitive to the strength of the metal-ligand bond. |
| < 500 | Ni-N stretching vibration | Direct evidence of the coordinate bond between nickel and nitrogen. Its detection may require far-IR capabilities.[6][8] |
Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. For transition metal complexes like [Ni(NH₃)₆]²⁺, the observed absorptions in the visible range correspond to d-d transitions. The Ni²⁺ ion has a d⁸ electron configuration. In an octahedral ligand field, these electrons give rise to three spin-allowed transitions from the ³A₂g ground state to excited states (³T₂g, ³T₁g(F), and ³T₁g(P)).
Experimental Protocol:
-
Prepare a dilute aqueous solution of the synthesized complex.
-
Record the absorption spectrum over a range of 300-800 nm using a UV-Vis spectrophotometer.
Expected Results & Interpretation: The pale blue or violet color of the complex is due to its absorption of light in the yellow-orange region of the spectrum.[9] The spectrum is expected to show three distinct absorption bands.
| Approx. λ_max (nm) | Electronic Transition |
| ~590 | ³A₂g → ³T₁g(F) |
| ~360 | ³A₂g → ³T₁g(P) |
| ~980 (NIR) | ³A₂g → ³T₂g (often weak or in NIR) |
Note: Literature values for λ_max can vary slightly based on solvent and concentration.[9]
B. Structural and Thermal Characterization
Principle: PXRD is a powerful, non-destructive technique used to identify crystalline phases. Every crystalline solid has a unique diffraction pattern, which acts as a "fingerprint." By comparing the obtained pattern of the synthesized product with a known database or literature reference, one can confirm its crystal structure and phase purity.
Experimental Protocol:
-
Finely grind a small sample of the dried complex.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using a powder X-ray diffractometer, typically with Cu Kα radiation.
Expected Results & Interpretation: The resulting diffractogram should show sharp peaks, indicating a well-ordered crystalline material. The peak positions (2θ values) and relative intensities should match the reference pattern for the cubic crystal structure (space group Fm-3m) of [Ni(NH₃)₆]Br₂. The absence of peaks corresponding to starting materials (NiBr₂) confirms the purity of the product.
Principle: TGA measures the change in mass of a sample as a function of temperature. It is exceptionally useful for studying the thermal decomposition of coordination complexes. For [Ni(NH₃)₆]Br₂, TGA reveals a multi-step decomposition process corresponding to the sequential loss of the six ammonia ligands.[10][11]
Experimental Protocol:
-
Place a small, accurately weighed amount of the complex in an alumina crucible.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range of approximately 30 °C to 600 °C.
Expected Results & Interpretation: The thermogram will display a series of distinct mass loss steps. The decomposition typically proceeds via the formation of lower ammine intermediates.[12][13]
| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |
| ~80 - 200 | ~21.2% | [Ni(NH₃)₆]Br₂ → [Ni(NH₃)₂]Br₂ + 4 NH₃ |
| ~200 - 350 | ~10.6% | [Ni(NH₃)₂]Br₂ → NiBr₂ + 2 NH₃ |
Note: The temperature ranges are approximate and can be influenced by the heating rate and atmosphere. The final product of the decomposition is metallic nickel.[10][11]
Visualization of the Characterization Logic
Caption: A logical map of the characterization techniques employed.
Part 3: Safety and Handling Precautions
Trustworthiness through Safety: A robust protocol is inherently a safe one. Adherence to safety measures is non-negotiable.
-
Nickel(II) Bromide: Nickel compounds are classified as carcinogens and skin sensitizers. Avoid inhalation of dust and skin contact.
-
Concentrated Ammonia: Ammonia is corrosive and toxic if inhaled.[14] It can cause severe skin burns and eye damage.[14][15] All manipulations involving concentrated ammonia must be performed in a well-ventilated chemical fume hood.[15]
-
Hexaamminenickel(II) Bromide: The product should be handled with the same precautions as other nickel compounds. It is a skin and respiratory sensitizer.[16][17]
Mandatory Personal Protective Equipment (PPE):
Waste Disposal: All nickel-containing waste must be disposed of in a designated hazardous waste container according to institutional guidelines. Do not pour solutions down the drain.
Conclusion
This guide has detailed a reliable and instructive method for the synthesis of hexaamminenickel(II) bromide. The causality-driven protocol, from the initial ligand exchange to the final purification, ensures a high-quality product. The subsequent multi-technique characterization approach, employing IR, UV-Vis, PXRD, and TGA, provides a self-validating system to rigorously confirm the compound's identity, structure, and purity. By understanding the principles behind each step and analytical method, researchers can not only successfully replicate this synthesis but also apply these foundational concepts to more complex challenges in inorganic and materials chemistry.
References
- Powell, D. B., & Sheppard, N. (2017). The infrared absorption spectra of metal ammine complexes and related compounds. Journal of the Chemical Society (Resumed).
-
Joseph, Y., et al. (2011). Thermal decomposition studies of [Ni(NH₃)₆]X₂ (X = Cl, Br) in the solid state using TG-MS and TR-XRD. Journal of Thermal Analysis and Calorimetry, 107(3), 1175-1183. [Link]
-
Allen, A. D., & Senoff, C. V. (1967). Preparation and infrared spectra of some ammine complexes of ruthenium(II) and ruthenium(III). Canadian Journal of Chemistry, 45(12), 1337-1341. [Link]
- Clark, J. (n.d.). UV-Visible Light Absorption Spectrum of Nickel Complexes. Doc Brown's Chemistry.
-
Joseph, Y., et al. (2011). Thermal decomposition studies of [Ni(NH₃)₆]X₂ (X = Cl, Br) in the solid state using TG-MS and TR-XRD. ResearchGate. [Link]
-
Tanaka, N., Kagawa, M., & Kamada, M. (1968). The Thermal Decomposition of Hexamminenickel(II) Complexes. Bulletin of the Chemical Society of Japan, 41(12), 2908-2914. [Link]
-
Morrow, J. R., et al. (2007). Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands. PubMed. [Link]
- LibreTexts. (n.d.). Infrared Spectroscopy (IR). Chemistry LibreTexts.
-
Gudasi, K. B., et al. (2008). Synthesis, spectroscopy and biological studies of nickel (II) complexes with tetradentate Schiff bases having N₂O₂ donor group. African Journal of Pure and Applied Chemistry, 2(6), 057-062. [Link]
-
Clark, R. J. H., & Williams, C. S. (1965). Infrared and electronic spectral study of metal–ammonia complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1425-1432. [Link]
-
Shimanouchi, T., & Nakagawa, I. (1962). Infrared Spectra and Force Constants of Ammine Complexes. Inorganic Chemistry, 3(6), 1805-1809. [Link]
-
Joseph, Y., et al. (2011). Thermal decomposition studies of [Ni(NH₃)₆]X₂ (X = Cl, Br) in the solid state using TG-MS and TR-XRD. AKJournals. [Link]
-
ResearchGate. (n.d.). UV-visible absorption maxima of the nickel(II) complexes formazans. ResearchGate. [Link]
-
Reddy, K. H., & Kumar, A. (2017). UV-VIS spectrophotometric determination of Nickel (II) using 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl. International Journal of Chemical Studies. [Link]
-
National Center for Biotechnology Information. (n.d.). Hexaamminenickel(II) bromide. PubChem. [Link]
-
Schmidt, P., & Lentz, A. (2000). Preparation and crystal structures of Ni(NH₃)₂Cl₂ and of two modifications of Ni(NH₃)₂Br₂ and Ni(NH₃)₂I₂. ResearchGate. [Link]
-
Watt, G. W., & Sowards, D. M. (1953). The Relative Catalytic Activity of Nickel Produced by the Reduction of Nickel(II) Bromide with Liquid Ammonia Solutions of Different Alkali Metals. Journal of the American Chemical Society, 75(7), 1760–1761. [Link]
-
Scribd. (n.d.). Synthesis of Hexamminenickel. Scribd. [Link]
-
University of Washington. (n.d.). Nickel Complexes. Department of Chemistry. [Link]
-
Health and Safety Executive. (n.d.). Nickel and its inorganic compounds: Health hazards and precautionary measures EH60. HSE. [Link]
-
NurdRage. (2012, February 1). Hexaaminenickel(II) Chloride. YouTube. [Link]
-
ResearchGate. (n.d.). Hexamminenickel(II) Chloride Synthesis. ResearchGate. [Link]
- Google Patents. (n.d.). Process for preparation of nickel ammine crystals.
-
Khokhar, M.N., Zaidi, S.S.H., & Danish, M. (1993). Thermal and spectroscopic study of some hexaminenickel(II) complexes. INIS-IAEA. [Link]
-
The Royal Society of Chemistry. (n.d.). X-ray diffraction. The Royal Society of Chemistry. [Link]
-
Slideshare. (n.d.). Complex Preparation lab manual. Slideshare. [Link]
-
CP Lab Safety. (n.d.). HEXAAMINENICKEL(II) BROMIDE, 99% Purity. CP Lab Safety. [Link]
-
National Institutes of Health. (2023). Synthesis of Nickel(I)–Bromide Complexes via Oxidation and Ligand Displacement. NIH. [Link]
-
Shakhashiri, B. Z. (n.d.). Precipitates and Complexes of Nickel (II). Chemical Demonstrations Volume One. [Link]
-
Grokipedia. (n.d.). Hexaamminenickel chloride. Grokipedia. [Link]
-
GDS Corp. (2015). Safety Precautions For Workers Who Handle Ammonia. GDS Corp. [Link]
-
ChemBK. (n.d.). HEXAAMMINENICKEL (II) BROMIDE. ChemBK. [Link]
-
American Elements. (n.d.). Hexaamminenickel(II) Bromide. American Elements. [Link]
-
International Enviroguard. (2021). How to Protect Workers from Ammonia Exposure. International Enviroguard. [Link]
Sources
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. Nickel Complexes | Department of Chemistry | University of Washington [chem.washington.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Hexaamminenickel(II) bromide | Br2H18N6Ni | CID 15495355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Infrared and electronic spectral study of metal–ammonia complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 10. Thermal decomposition studies of [Ni(NH3)6]X2 (X = Cl, Br) in the solid state using TG-MS and TR-XRD | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. The Thermal Decomposition of Hexamminenickel(II) Complexes | Semantic Scholar [semanticscholar.org]
- 13. akjournals.com [akjournals.com]
- 14. CCOHS: Ammonia [ccohs.ca]
- 15. gdscorp.com [gdscorp.com]
- 16. chembk.com [chembk.com]
- 17. americanelements.com [americanelements.com]
- 18. fishersci.com [fishersci.com]
- 19. int-enviroguard.com [int-enviroguard.com]
